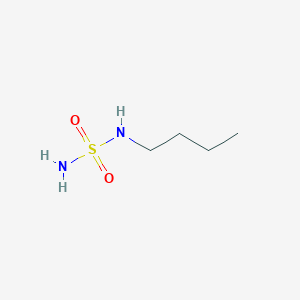
2-Ethyl-5-nitroindazole
Overview
Description
2-Ethyl-5-nitroindazole is an organic compound with the molecular formula C9H9N3O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of an ethyl group at the second position and a nitro group at the fifth position on the indazole ring.
Mechanism of Action
Target of Action
2-Ethyl-5-nitroindazole primarily targets Nitric Oxide Synthase (NOS) , specifically the inducible and endothelial forms . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.
Mode of Action
This compound interacts with NOS by inhibiting its activity This inhibition prevents the synthesis of NO, leading to changes in cellular signaling pathways that rely on NO
Biochemical Pathways
The inhibition of NOS by this compound affects various biochemical pathways. NO plays a crucial role in several physiological processes, including vasodilation, immune defense, and neurotransmission . By inhibiting NOS, this compound can potentially influence these pathways, although the specific downstream effects are dependent on the cellular context and require further investigation.
Pharmacokinetics
It has been shown to satisfy the admet (absorption, distribution, metabolism, excretion, toxicity) criteria, indicating its potential as a drug candidate
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of NOS and the subsequent reduction in NO production. This can lead to changes in cellular signaling and potentially influence various physiological processes. For instance, in the context of lung cancer, this compound has been identified as a multitargeted inhibitor that can potentially treat the disease by targeting multiple proteins that control cell division and growth hormone mediates simultaneously .
Biochemical Analysis
Biochemical Properties
2-Ethyl-5-nitroindazole plays a significant role in biochemical reactions. It has been identified as a multitargeted inhibitor that potentially can treat lung cancer . It interacts with major proteins such as ribosomal protein S6 kinase alpha-6, cyclic-dependent protein kinase 2, and insulin-like growth factor 1 . The nature of these interactions involves binding to these proteins, inhibiting their function, and thus affecting the biochemical pathways they are involved in .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with key proteins involved in cell division and growth hormone mediation . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It targets multiple proteins that control cell division and growth hormone mediates simultaneously, reducing the burden of the pharmaceutical industry by reducing the resistance chance .
Metabolic Pathways
It’s understood that it interacts with enzymes or cofactors, which could also include any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-5-nitroindazole can be synthesized through various synthetic routes. One common method involves the nitration of 2-ethylindazole using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Another approach involves the reaction of 2-ethyl-5-nitroaniline with sodium nitrite in glacial acetic acid. This method yields this compound with high efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-nitroindazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Reduction: The reduction of this compound typically yields 2-ethyl-5-aminoindazole.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
2-Ethyl-5-nitroindazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
5-Nitroindazole: Similar in structure but lacks the ethyl group at the second position.
2-Methyl-5-nitroindazole: Similar but has a methyl group instead of an ethyl group at the second position.
2-Ethyl-4-nitroindazole: Similar but has the nitro group at the fourth position instead of the fifth.
Uniqueness
2-Ethyl-5-nitroindazole is unique due to the specific positioning of the ethyl and nitro groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets compared to its analogs, potentially leading to distinct biological effects .
Properties
IUPAC Name |
2-ethyl-5-nitroindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-11-6-7-5-8(12(13)14)3-4-9(7)10-11/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHQCKGUIXULLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C=C(C=CC2=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5228-50-2 | |
| Record name | 2-Ethyl-5-nitro-2H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5228-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate](/img/structure/B3060475.png)
![4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde](/img/structure/B3060478.png)



![2-[(E)-2-(2-bromophenyl)vinyl]quinolin-8-ol](/img/structure/B3060485.png)
![2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/new.no-structure.jpg)




